

Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Thioxothiazolidine-4-carboxylic acid

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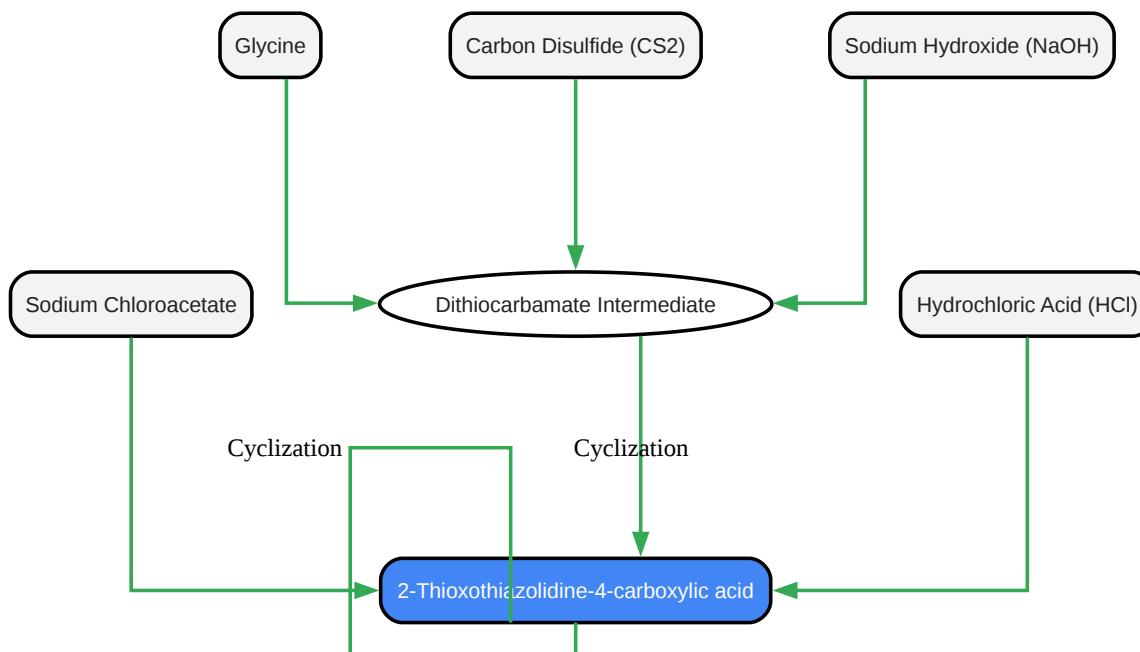
This technical guide provides a comprehensive overview of the synthesis of **2-thioxothiazolidine-4-carboxylic acid**, commonly known as rhodanine-3-acetic acid, and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to a wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. This document details key synthetic protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and relevant biological signaling mechanisms.

Core Synthesis of 2-Thioxothiazolidine-4-carboxylic Acid

The foundational molecule, **2-thioxothiazolidine-4-carboxylic acid**, can be synthesized through several routes. A prevalent method involves the reaction of an amino acid with carbon disulfide.

One common and effective method for synthesizing the parent compound, **2-thioxothiazolidine-4-carboxylic acid**, involves the reaction of L-cysteine with carbon disulfide. [1] Another widely cited protocol utilizes glycine, carbon disulfide, and sodium chloroacetate, often facilitated by microwave irradiation to enhance reaction rates and yields.[2][3]

General Synthetic Pathway for 2-Thioxothiazolidine-4-carboxylic Acid



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Caption: General synthesis of 2-thioxothiazolidine-4-carboxylic acid.

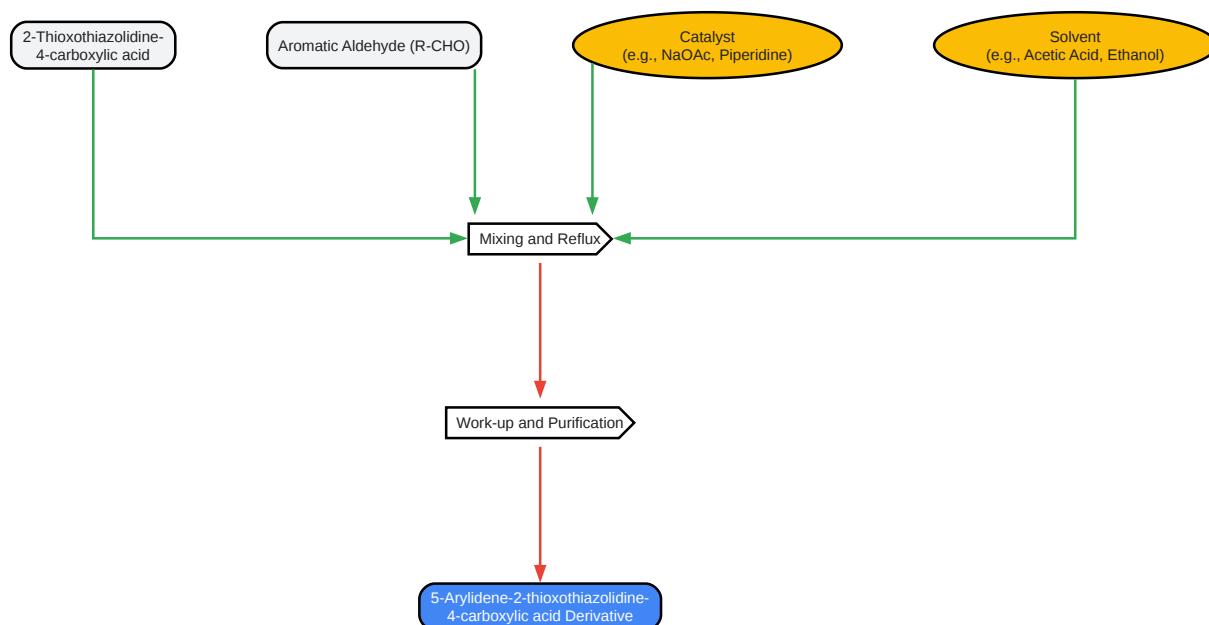
Synthesis of 5-Arylidene Derivatives via Knoevenagel Condensation

A primary method for creating derivatives of 2-thioxothiazolidine-4-carboxylic acid is the Knoevenagel condensation. This reaction typically involves the active methylene group at the C-5 position of the rhodanine ring and an aromatic aldehyde.^[4] This versatile reaction allows

for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships.

The reaction is often catalyzed by bases such as piperidine or sodium acetate, and can be performed in various solvents, including ethanol and acetic acid.^[5] Green chemistry approaches utilizing deep eutectic solvents or microwave irradiation with catalysts like alum have also been reported to be effective, offering advantages such as shorter reaction times and higher yields.^[4]

Knoevenagel Condensation Workflow



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Caption: Workflow for Knoevenagel condensation.

Experimental Protocols

Synthesis of 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid[3][4]

Materials:

- Glycine
- Carbon disulfide (CS₂)
- 22% Sodium hydroxide (NaOH) solution
- Sodium chloroacetate
- Concentrated Hydrochloric acid (HCl)
- Ethyl acetate
- Water

Procedure:

- A mixture of glycine (1 mol), 22% sodium hydroxide solution, and carbon disulfide (1 mol) in 3 mL of water is reacted in a microwave reactor at 100°C for 5 minutes.
- After automated cooling to 40°C, sodium chloroacetate (1 mol) is added, and the mixture is reacted again at 100°C for 5 minutes.
- The reaction solution is cooled to 40°C and concentrated.
- To the concentrate, 3 mL of concentrated hydrochloric acid is added, and the reaction is continued at 110°C for 20-30 minutes.
- The crude product is extracted with ethyl acetate and purified.

General Procedure for the Synthesis of 5-Arylidenerhodanines[1]

Materials:

- Rhodanine (or **2-thioxothiazolidine-4-carboxylic acid**) (20 mmol)

- Aromatic aldehyde (20 mmol)
- Alum (15 mol%)
- Water

Procedure:

- A mixture of rhodanine (or its derivative), the respective aromatic aldehyde, and alum is subjected to microwave irradiation at 600 watts.
- The irradiation is applied intermittently at 30-second intervals for a total of 3-6 minutes.
- The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the product is isolated through simple work-up procedures.

Quantitative Data

Compound	Synthesis Method	Catalyst/Solvent	Yield (%)	Melting Point (°C)	Reference
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid	Microwave Synthesis	NaOH, HCl / Water	82.5	245-247	[2][3]
5-Benzylidene-2-thioxothiazolidin-4-one derivatives	Knoevenagel Condensation	Alum / Water (Microwave)	High	Variable	
5-Arylidene Rhodanine Derivatives	Aldol-thia-Michael	Aqueous Diethylamine	82-96	Variable	[6]
5-Arylidenerhodanines	Knoevenagel Condensation	Choline chloride:urea (DES)	10-78	Variable	[4]

Spectroscopic Data for 2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid:[2][3]

- UV λ_{max} : 266, 215 nm
- IR (KBr) ν_{max} (cm⁻¹): 3439, 1663, 1512, 1321, 896
- ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 4.56 (2H, s, N-CH₂), 4.41 (2H, s, H-5)
- ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)

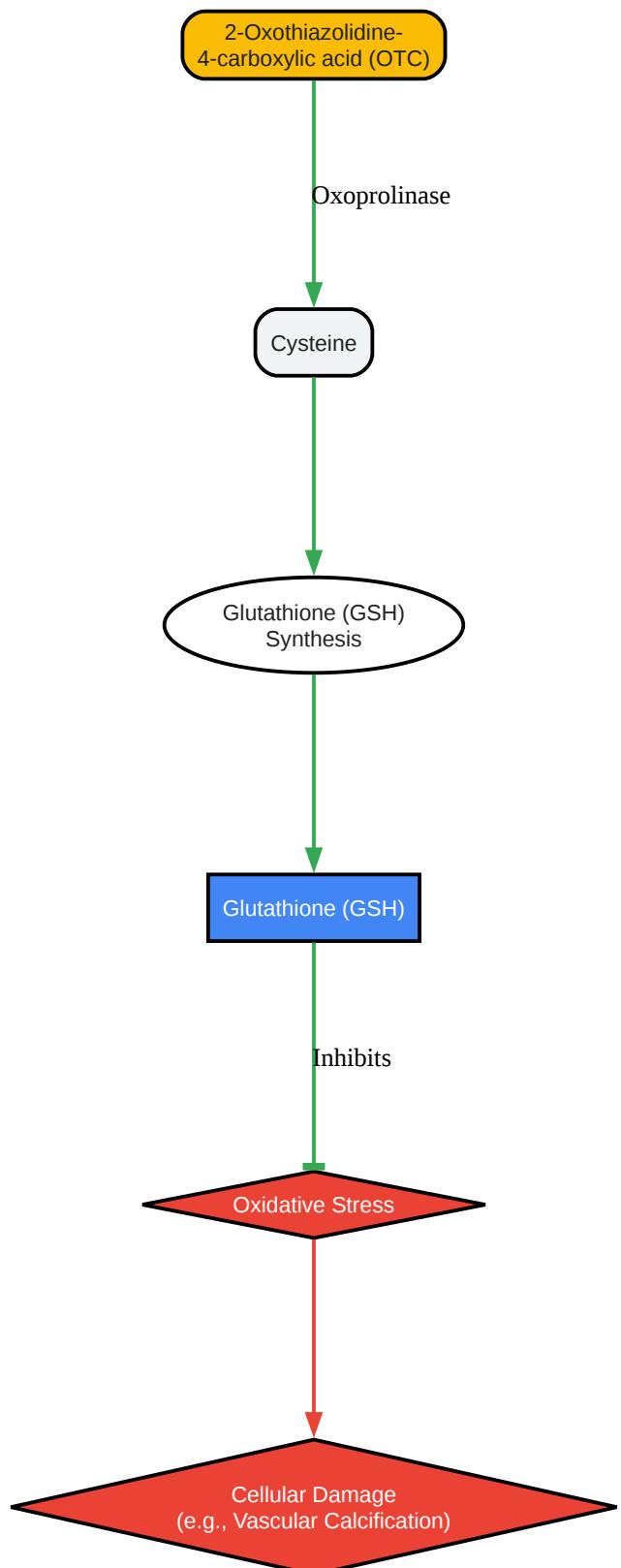
Biological Significance and Signaling Pathways

Derivatives of **2-thioxothiazolidine-4-carboxylic acid** are known to interact with various biological targets. For instance, some derivatives act as inhibitors of enzymes like aldose

reductase, which is implicated in diabetic complications.^[7] The core structure is considered a "privileged scaffold" in medicinal chemistry.

Another related compound, 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, has been shown to inhibit vascular calcification by inducing the synthesis of glutathione (GSH), a key endogenous antioxidant.^[8] This highlights the role of these compounds in modulating cellular redox states.

Glutathione Synthesis Pathway and OTC Action



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Caption: OTC's role in boosting glutathione synthesis to combat oxidative stress.

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